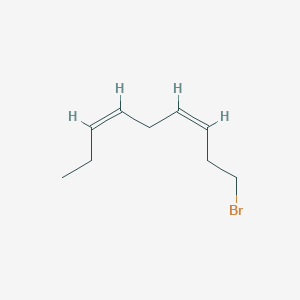
(3Z,6Z)-1-Bromonona-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,6Z)-1-Bromonona-3,6-diene is an organic compound characterized by the presence of bromine and two conjugated double bonds in a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-1-Bromonona-3,6-diene typically involves the bromination of nona-3,6-diene. One common method includes the addition of bromine (Br2) to nona-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions. The reaction is usually monitored by gas chromatography to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3Z,6Z)-1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bonds can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of nona-3,6-diene-1-ol or nona-3,6-diene-1-amine.
Addition: Formation of 1,2-dibromonona-3,6-diene or nona-3,6-diene-1,2-diol.
Oxidation: Formation of nona-3,6-diene-1,2-epoxide.
Reduction: Formation of nona-3,6-diene.
Aplicaciones Científicas De Investigación
(3Z,6Z)-1-Bromonona-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3Z,6Z)-1-Bromonona-3,6-diene involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds can participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3Z,6Z)-1,3,6,9-Tetraenes: Compounds with similar conjugated double bond systems.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a longer carbon chain and additional double bonds.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another long-chain polyene with similar structural features.
Uniqueness
(3Z,6Z)-1-Bromonona-3,6-diene is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its conjugated double bond system also makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H15Br |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
(3Z,6Z)-1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3/b4-3-,7-6- |
Clave InChI |
SREJGOUZLGSTHN-CWWKMNTPSA-N |
SMILES isomérico |
CC/C=C\C/C=C\CCBr |
SMILES canónico |
CCC=CCC=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
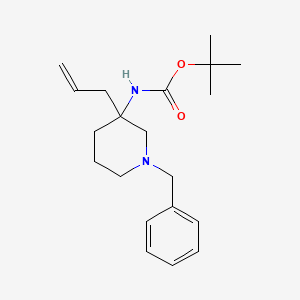
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
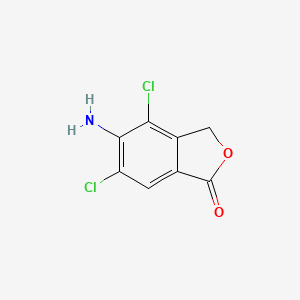
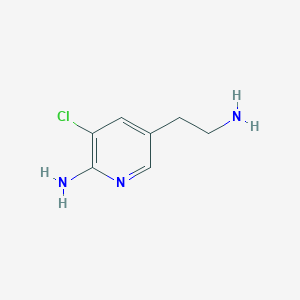
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
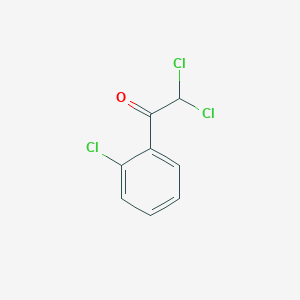
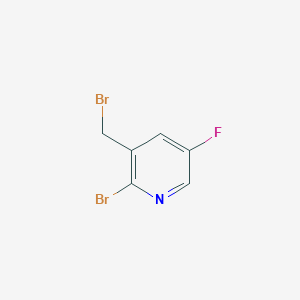
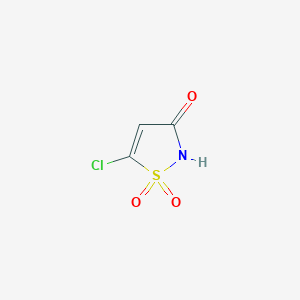
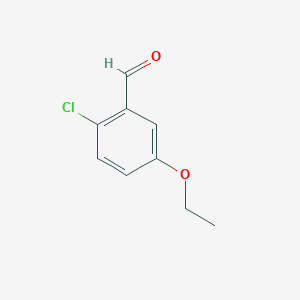
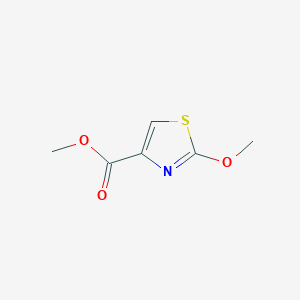
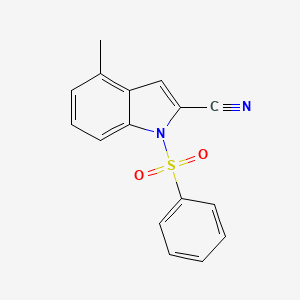
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
